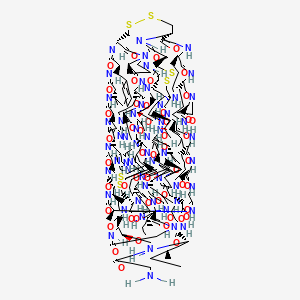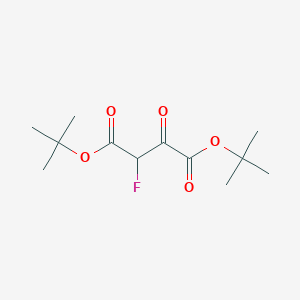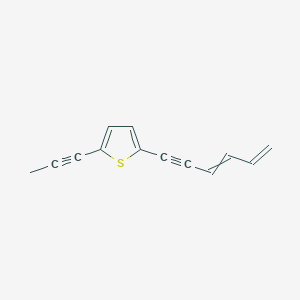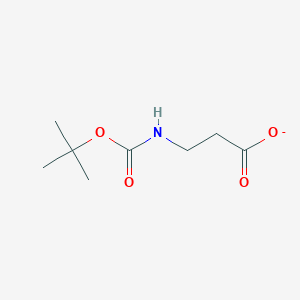![molecular formula C28H12N4O4S B14756519 4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile is a complex organic compound that features a unique structure incorporating a dibenzo[b,d]thiene core with two phthalonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile typically involves the following steps:
Formation of the Dibenzo[b,d]thiene Core: The dibenzo[b,d]thiene core is synthesized through a series of reactions starting from simple aromatic precursors. This involves the formation of the thiene ring and subsequent oxidation to introduce the dioxido groups.
Attachment of Phthalonitrile Groups: The phthalonitrile groups are introduced through nucleophilic substitution reactions. This step requires the use of strong nucleophiles and appropriate solvents to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties.
Applications De Recherche Scientifique
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industrial Applications: It is used in the production of high-performance materials for various industrial applications.
Mécanisme D'action
The mechanism by which 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The compound’s unique electronic structure allows it to participate in various electron transfer processes, making it valuable in applications requiring precise control of electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(methylene)]dibenzenesulfonyl chloride
- 2,2’-[(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)]
Uniqueness
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile is unique due to its specific arrangement of phthalonitrile groups and the dibenzo[b,d]thiene core. This structure imparts distinct electronic properties that are not observed in similar compounds, making it particularly valuable for specialized applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C28H12N4O4S |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
4-[8-(3,4-dicyanophenoxy)-5,5-dioxodibenzothiophen-2-yl]oxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H12N4O4S/c29-13-17-1-3-21(9-19(17)15-31)35-23-5-7-27-25(11-23)26-12-24(6-8-28(26)37(27,33)34)36-22-4-2-18(14-30)20(10-22)16-32/h1-12H |
Clé InChI |
NSCAGQDRMAVRJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=CC3=C(C=C2)S(=O)(=O)C4=C3C=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)



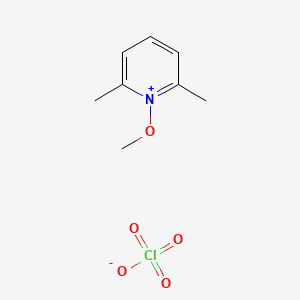
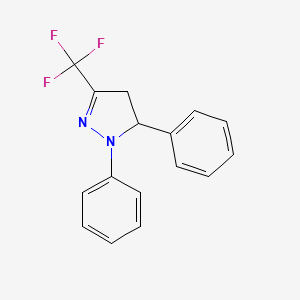

![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)
![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
